Home > Products > Screening Compounds P89066 > Pazopanib hydrochloride
Pazopanib hydrochloride - 635702-64-6

Pazopanib hydrochloride

Catalog Number: EVT-505856
CAS Number: 635702-64-6
Molecular Formula: C21H24ClN7O2S
Molecular Weight: 474.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pazopanib hydrochloride is a potent, orally active, multi-targeted tyrosine kinase inhibitor. [, ] This compound is primarily recognized for its anti-angiogenic properties, specifically its ability to inhibit vascular endothelial growth factor receptors (VEGFRs). [, ] Pazopanib hydrochloride plays a significant role in scientific research, particularly in the field of oncology, where it serves as a valuable tool for studying angiogenesis and developing novel cancer therapies. [, ]

Classification and Source

Pazopanib hydrochloride is classified as a tyrosine kinase inhibitor. It specifically targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and c-KIT, which are crucial in tumor growth and angiogenesis. The compound is marketed under the brand name Votrient and is primarily sourced from pharmaceutical companies engaged in oncology drug development .

Synthesis Analysis

The synthesis of pazopanib hydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction of 2,4-dichloropyrimidine with 3-methyl-6-nitro-1H-indazole to form an intermediate compound .
  2. Methylation: This intermediate undergoes methylation using methyl iodide or dimethyl carbonate in the presence of a base such as cesium carbonate or sodium carbonate. This step is crucial for introducing methyl groups at specific positions on the indazole ring .
  3. Final Coupling Reaction: The final step involves coupling the methylated intermediate with 5-amino-2-methylbenzenesulfonamide to yield pazopanib hydrochloride. The reaction typically occurs at elevated temperatures (around 70-90 °C) to enhance yield and purity .
Molecular Structure Analysis

Pazopanib hydrochloride has a complex molecular structure represented by the formula:

C19H17ClN4O2S\text{C}_{19}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes:

  • A sulfonamide group, which is critical for its biological activity.
  • An indazole moiety, which contributes to its binding affinity for tyrosine kinases.
  • A pyrimidine ring, enhancing its pharmacological properties.

The molecular weight of pazopanib hydrochloride is approximately 437.88 g/mol. The compound exhibits multiple tautomeric forms due to the presence of nitrogen atoms in heterocyclic rings, which can influence its reactivity and solubility characteristics .

Chemical Reactions Analysis

Pazopanib hydrochloride can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chlorinated pyrimidine can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon attached to chlorine.
  2. Methylation Reactions: The introduction of methyl groups can be achieved through alkylation with methyl iodide or dimethyl carbonate, leading to different regioisomers depending on reaction conditions.
  3. Decomposition Reactions: Under acidic or basic conditions, pazopanib may decompose into various by-products; thus, careful control of pH during synthesis is crucial to minimize impurities .

The synthesis pathways also highlight potential impurities that may arise during production, necessitating rigorous purification processes to ensure drug quality.

Mechanism of Action

Pazopanib exerts its therapeutic effects primarily through inhibition of tyrosine kinases involved in angiogenesis and tumor proliferation:

  • Inhibition of VEGFR: By blocking vascular endothelial growth factor receptors, pazopanib prevents the formation of new blood vessels that tumors require for growth.
  • Inhibition of PDGFR and c-KIT: These targets are involved in cellular signaling pathways that promote tumor cell survival and proliferation.

The binding affinity of pazopanib for these receptors enhances its efficacy in inhibiting tumor growth and metastasis .

Physical and Chemical Properties Analysis

Pazopanib hydrochloride exhibits several important physical and chemical properties:

  • Solubility: It shows pH-dependent solubility, being more soluble in acidic conditions compared to neutral or basic environments. This property affects its formulation in drug delivery systems .
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme temperatures or in inappropriate pH environments.
  • Melting Point: Pazopanib hydrochloride typically has a melting point around 165 °C, indicating good thermal stability for pharmaceutical applications.

These properties are critical for developing effective drug formulations that maximize bioavailability and therapeutic effectiveness .

Applications

Pazopanib hydrochloride is primarily used in oncology for treating:

  • Renal Cell Carcinoma: It is approved for use in advanced cases where surgical intervention is not feasible.
  • Soft Tissue Sarcoma: Pazopanib provides an alternative treatment option for patients with this type of cancer.

Additionally, ongoing research explores its potential applications in other malignancies and combinations with other therapeutic agents to enhance treatment efficacy .

Introduction to Pazopanib Hydrochloride

Chemical and Physicochemical Properties

Structural Characterization and Molecular Formula

Pazopanib hydrochloride features a complex molecular architecture centered on a 5-(pyrimidin-2-ylamino)-2-methylbenzenesulfonamide scaffold substituted with a 2,3-dimethyl-2H-indazol-6-ylmethylamino group at the pyrimidine 4-position. The hydrochloride salt forms through protonation of the pyrimidine nitrogen, enhancing crystalline stability and aqueous solubility under acidic conditions. X-ray crystallographic studies confirm the planar configuration of the indazole and pyrimidine rings, facilitating optimal binding to kinase domains [4] [8].

Table 1: Chemical Characteristics of Pazopanib Hydrochloride

PropertySpecification
Systematic IUPAC Name5-[[4-[(2,3-Dimethylindazol-6-yl)methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide hydrochloride
Molecular FormulaC₂₁H₂₄ClN₇O₂S
Molecular Weight473.99 g/mol
CAS Registry Number635702-64-6
Elemental CompositionC 53.22%; H 5.11%; Cl 7.48%; N 20.69%; O 6.75%; S 6.77%
Crystal SystemMonoclinic
Hydrogen Bond Donors4
Hydrogen Bond Acceptors9

The indazole moiety contributes to hydrophobic interactions within the ATP-binding pocket of target kinases, while the sulfonamide group enhances polarity. Spectroscopic characterization reveals distinctive signatures: Fourier-transform infrared spectroscopy (FTIR) shows N-H stretching at 3320 cm⁻¹, aromatic C=C stretching at 1600 cm⁻¹, and S=O asymmetric stretching at 1340 cm⁻¹. Nuclear magnetic resonance (NMR) spectra display characteristic shifts at δ 8.21 ppm (pyrimidine H-6) and δ 2.41 ppm (methylbenzenesulfonamide CH₃) in DMSO-d₆ [8].

Solubility and pH-Dependent Dissolution Behavior

Pazopanib hydrochloride exhibits pronounced pH-dependent solubility, characteristic of weakly basic drugs (pKa = 5.5). It demonstrates high solubility in acidic environments (e.g., 4.92 mg/mL at pH 1.0) but poor solubility under neutral to alkaline conditions (e.g., 0.037 mg/mL at pH 6.8). This behavior directly influences its dissolution profile and oral bioavailability, which averages 21% (range: 14–39%) due to precipitation in the duodenum [4] [8].

Table 2: pH-Dependent Solubility Profile

MediumSolubility (mg/mL)Dissolution Rate (% in 60 min)
Simulated Gastric Fluid (pH 1.2)4.92 ± 0.2198.7 ± 2.1
Acetate Buffer (pH 4.5)1.53 ± 0.0985.2 ± 3.4
Phosphate Buffer (pH 6.8)0.037 ± 0.00412.6 ± 1.8
Water0.028 ± 0.003<10

Supercritical carbon dioxide (Sc-CO₂) solubility studies reveal a range of 1.87 × 10⁻⁶ to 14.25 × 10⁻⁶ mole fractions (0.015–0.120 g/L) between 120–270 bar and 308–338 K, following density-based thermodynamic models (Chrastil, Méndez-Santiago-Teja). This property enables nanoparticle engineering via supercritical fluid processing to enhance dissolution [5]. Formulation strategies to overcome solubility limitations include hot-melt extrusion with polymers like Affinisol 15LV or Kollidon VA64, which increase dissolution rates by 3.5-fold compared to crystalline pazopanib through amorphous solid dispersion formation [8].

Protein Binding and Thermodynamic Stability

Pazopanib hydrochloride displays extensive plasma protein binding (>99.5%), primarily to albumin and α₁-acid glycoprotein. This binding restricts free drug concentration, influencing pharmacodynamics and drug-drug interactions. Equilibrium dialysis studies show concentration-independent binding between 1–100 μg/mL, with a binding constant (Kb) of 5.8 × 10⁴ M⁻¹ [3] [4].

Thermodynamic stability assessments reveal:

  • Thermal Stability: Decomposition onset at 285°C (DSC peak) with an enthalpy change (ΔH) of 142.6 kJ/mol.
  • Solution Stability: Degrades <5% over 24 hours in acidic media (pH ≤4) but undergoes hydrolysis at pH ≥7 (15% degradation in 8 hours at pH 7.4).
  • Oxidative Stability: Susceptible to peroxide-mediated degradation via sulfoxide formation (major degradation pathway in solid state).

Vaporization enthalpy (ΔHᵥₐₚ) derived from Sc-CO₂ solubility modeling is 42.8 kJ/mol, while solvation enthalpy (ΔHₛₒₗ) is -23.5 kJ/mol, indicating exothermic dissolution in supercritical fluids [5]. Solid-state stability studies of amorphous dispersions show no recrystallization after 3 months at 40°C/75% RH when formulated with Affinisol 15LV, attributed to hydrogen bonding between the sulfonamide group and polymer hydroxyls [8].

Historical Development and Regulatory Approvals

Pazopanib hydrochloride was developed by GlaxoSmithKline (now Novartis) as a multi-targeted tyrosine kinase inhibitor. Its clinical development accelerated following phase I trials (2006) demonstrating antiangiogenic activity and manageable toxicity. Key regulatory milestones include:

Table 3: Global Regulatory Approval Timeline

DateAgencyIndicationBasis
October 19, 2009U.S. FDAAdvanced renal cell carcinoma (RCC)PFS benefit (9.2 vs. 4.2 months; HR=0.46) in NCT00387764 [3] [6]
April 26, 2012U.S. FDAAdvanced soft tissue sarcoma (STS) post-chemotherapyPFS benefit (4.6 vs. 1.6 months; HR=0.35) in NCT00753688 [2] [3]
June 14, 2010European Medicines Agency (EMA)Conditional approval for advanced RCCPhase III PFS data [7]
July 1, 2013EMAFull approval for RCC; STS approvalConfirmed OS benefit and safety [7]
October 19, 2023U.S. FDAFirst generics (Apotex, Sun Pharma, Teva) for 200 mg tabletsAbbreviated New Drug Applications demonstrating bioequivalence [1]
December 4, 2024U.S. FDAEugia Pharma generic approval [1]

Patent expirations enabled generic market entry starting October 2023 with approvals for Apotex, Sun Pharma, and Teva. Subsequent approvals included Novugen (April 2024) and Eugia Pharma (December 2024), all manufacturing 200 mg strength tablets certified as therapeutically equivalent (AB rating) to the 800 mg Reference Listed Drug (RLD) [1] [2]. The discontinuation of the original 400 mg tablet strength in 2023 streamlined clinical dosing to 200 mg tablets for flexible dose adjustments [1].

Therapeutic Indications and Off-Label Applications

Approved Indications

  • Advanced Renal Cell Carcinoma (RCC): Pazopanib hydrochloride is approved globally for first-line and cytokine-pretreated advanced RCC. Approval was based on the pivotal phase III trial (NCT00387764) where pazopanib significantly prolonged progression-free survival (PFS) versus placebo (median PFS 9.2 vs. 4.2 months; HR=0.46; 95% CI: 0.34–0.62) in 435 patients. Subgroup analyses confirmed consistent benefit in treatment-naïve (PFS 11.1 vs. 2.8 months; HR=0.40) and cytokine-pretreated patients (PFS 7.4 vs. 4.2 months; HR=0.54) [2] [3] [7]. The overall response rate was 30% versus 3% with placebo, with median response duration of 58.7 months [3].

  • Advanced Soft Tissue Sarcoma (STS): Approved for pretreated advanced STS subtypes excluding adipocytic sarcomas and gastrointestinal stromal tumors (GIST). The phase III PALETTE trial (NCT00753688) in 369 patients showed pazopanib doubled median PFS versus placebo (4.6 vs. 1.6 months; HR=0.35; 95% CI: 0.26–0.48). Significant PFS benefits were observed across key histological subtypes: leiomyosarcoma (HR=0.37), synovial sarcoma (HR=0.43), and other STS (HR=0.39). The overall response rate was 4% versus 0% with placebo, with a 9.0-month median response duration [2] [3] [7]. The EMA authorization specifies use in patients progressing within 12 months of (neo)adjuvant therapy [7].

Investigational and Off-Label Applications

  • Aggressive Fibromatosis (Desmoid Tumors): Emerging evidence supports activity in desmoid tumors, with retrospective studies reporting disease control rates >70% and median PFS of 24 months. Pazopanib inhibits PDGFRβ and c-KIT, drivers of desmoid tumor proliferation [4].
  • Ovarian Cancer: Phase II trials demonstrated PFS improvement in recurrent ovarian cancer (median 5.7 vs. 3.8 months; HR=0.60). However, regulatory submissions were withdrawn in 2014 after phase III results (NCT01610280) showed insufficient survival benefit [4].
  • Non-Small Cell Lung Cancer (NSCLC): Early studies indicated anti-tumor activity in NSCLC, particularly with MET amplification, but development was deprioritized due to competing agents [4].
  • Radioactive Iodine-Refractory Thyroid Cancer: Phase II trials (NCT01813136) showed partial responses in 33% of patients by RECIST, attributed to VEGFR-2/3 inhibition disrupting tumor vasculature [4].

The off-label use in desmoid tumors is increasingly recognized in clinical guidelines, though formal regulatory approval remains pending. Research continues to explore biomarkers (e.g., CTNNB1 mutation status) to refine pazopanib’s application across these emerging indications.

Properties

CAS Number

635702-64-6

Product Name

Pazopanib hydrochloride

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride

Molecular Formula

C21H24ClN7O2S

Molecular Weight

474.0 g/mol

InChI

InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H

InChI Key

MQHIQUBXFFAOMK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl

Synonyms

GW 780604
GW 786034B
GW-780604
GW-786034B
GW780604
GW786034B
pazopanib
Votrient

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.